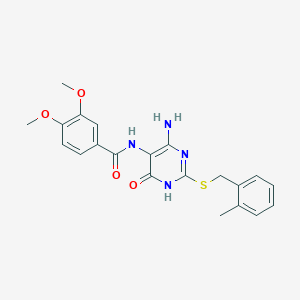

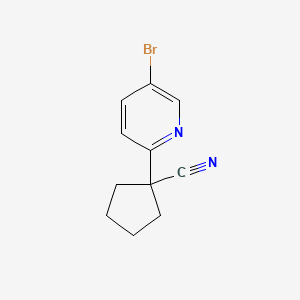

1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile

Vue d'ensemble

Description

The compound “1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile” is a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile” were not found, bromopyridine derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions .Applications De Recherche Scientifique

Synthesis and Characterization of Complexes

The synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives related to the "1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile" structure, have been reported. These complexes exhibit a range of redox and emission properties, influenced by the nature of the ancillary tetrazolate ligand. The bromo-containing species, despite displaying poor photophysical performances, is identified as a synthetically attractive building block for constructing polymetallic architectures. This research opens up potential applications in developing materials for organic light-emitting devices and biological labeling (Stagni et al., 2008).

Regioselective Cyclometallation

Studies on cyclometallation of pyridine derivatives have shown that different metals can result in varied regioselectivities. For instance, while cyclopalladation of 2-(1-naphthyl)-pyridine leads to a five-membered metallacycle, cycloauration results in a six-membered ring analogue. This research demonstrates the potential of using "1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile" in selective synthetic strategies for creating novel organometallic complexes, which could have implications for catalysis and material science (Kondrashov et al., 2015).

Antibacterial Activity of Derivatives

The antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, potentially including structures related to "1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile", has been evaluated against various aerobic and anaerobic bacteria. The findings indicate that certain derivatives exhibit significant antibacterial properties, suggesting their potential application in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Antiviral and Antiproliferative Agents

Research into pyrazole derivatives, including those related to the "1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile" structure, has shown potential antiproliferative effects against cancer cell lines. These compounds have demonstrated the ability to induce cell death by activating apoptosis in cancer cells, highlighting their potential as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2017).

Propriétés

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-9-3-4-10(14-7-9)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXAGGHHMFBJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2657173.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2657176.png)

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2657184.png)

![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)